molecular formula C10H8BrNO3 B1601206 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid CAS No. 92622-97-4

4-Bromo-5-methoxy-1H-indole-2-carboxylic acid

Cat. No. B1601206
Key on ui cas rn: 92622-97-4
M. Wt: 270.08 g/mol
InChI Key: KETOXWNTPOPCTC-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

Ethyl 4-bromo-5-hydroxyindole-2-carboxylate (1.49 g, 5 mmol), (Jnl. Org. Chem. 1984, 49, 4761), was dissolved in ethanol (10 ml) and water (3.5 ml). Potassium hydroxide (840 mg) was added and the mixture stirred at 50° C. under an atmosphere of nitrogen for 1 hour then cooled to ambient temperature. The solvent was evaporated and the residue re-dissolved in water (25 ml). 2M Aqueous hydrochloric acid was added until the reaction mixture was at pH4, giving a precipitate which was filtered off, washed with water and dried under vacuum to give 4-bromo-5-methoxyindole-2-carboxylic acid (1.30, 96%).
Name
Ethyl 4-bromo-5-hydroxyindole-2-carboxylate
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:12]([O:14]CC)=[O:13])[NH:6]2.[OH-].[K+].[CH2:19](O)C>O>[Br:1][C:2]1[C:10]([O:11][CH3:19])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[NH:6]2 |f:1.2|

Inputs

Step One
Name
Ethyl 4-bromo-5-hydroxyindole-2-carboxylate
Quantity
1.49 g
Type
reactant
Smiles
BrC1=C2C=C(NC2=CC=C1O)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
840 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 50° C. under an atmosphere of nitrogen for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue re-dissolved in water (25 ml)
ADDITION
Type
ADDITION
Details
2M Aqueous hydrochloric acid was added until the reaction mixture
CUSTOM
Type
CUSTOM
Details
giving a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=C(NC2=CC=C1OC)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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